3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid

Lipophilicity Drug design ADME

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid (CAS 164341-38-2) is a heterocyclic aromatic carboxylic acid with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol. The compound features an unsubstituted imidazole ring at the 3-position and an electron-withdrawing trifluoromethyl group at the 5-position on a benzoic acid scaffold.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.184
CAS No. 164341-38-2
Cat. No. B575826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid
CAS164341-38-2
Molecular FormulaC11H7F3N2O2
Molecular Weight256.184
Structural Identifiers
SMILESC1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-7(10(17)18)4-9(5-8)16-2-1-15-6-16/h1-6H,(H,17,18)
InChIKeySZDPAVXDLOQXCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic Acid (CAS 164341-38-2): Core Building Block Profile


3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid (CAS 164341-38-2) is a heterocyclic aromatic carboxylic acid with the molecular formula C₁₁H₇F₃N₂O₂ and a molecular weight of 256.18 g/mol [1]. The compound features an unsubstituted imidazole ring at the 3-position and an electron-withdrawing trifluoromethyl group at the 5-position on a benzoic acid scaffold [1]. Its computed physicochemical properties include an XLogP3-AA of 2.1, a topological polar surface area (TPSA) of 55.1 Ų, and a predicted pKa of 2.68 ± 0.36 [1]. The carboxylic acid functionality provides a synthetic handle for amide coupling, esterification, or reduction, making this compound a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitor scaffolds and pharmaceutical impurity reference standards [2].

Why 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic Acid Cannot Be Substituted by Methylated or Positional Isomer Analogs


Substituting 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid with its closest commercially available analogs—namely 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-13-3) or 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid (CAS 641571-18-8)—introduces measurable differences in lipophilicity (ΔXLogP3-AA = +0.4), molecular weight (ΔMW = +14.03 Da), and pKa (ΔpKa ≈ +0.8 units) that alter reactivity, ionization, and the pharmacokinetic profile of downstream products [1]. Critically, the unsubstituted imidazole N–H serves as a hydrogen bond donor that is absent in the methylated analogs, directly impacting molecular recognition and binding thermodynamics in biological targets [1]. For pharmaceutical impurity profiling, only the non-methylated building block can generate nilotinib EP Impurity E (desmethylimidazole nilotinib, CAS 2119583-26-3), a regulatory reference standard required for ANDA submissions—neither the 4-methyl nor 5-methyl analog can produce this specific impurity [2][3].

Quantitative Differentiation Evidence for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic Acid vs. Closest Analogs


Reduced Lipophilicity (XLogP3-AA = 2.1) vs. 4-Methyl and 5-Methyl Analogs (XLogP3-AA = 2.5)

The target compound exhibits an XLogP3-AA value of 2.1, which is 0.4 log units lower than both the 4-methyl analog (CAS 641571-13-3) and the 5-methyl analog (CAS 641571-18-8), each with an XLogP3-AA of 2.5 [1][2]. This difference corresponds to an approximately 2.5-fold lower octanol-water partition coefficient, meaning the non-methylated scaffold imparts measurably lower lipophilicity to derived amide or ester conjugates, potentially improving aqueous solubility and reducing non-specific protein binding [1].

Lipophilicity Drug design ADME

Stronger Acidity: pKa 2.68 vs. ~3.5 for the 4-Methyl Analog

The predicted pKa of the target compound is 2.68 ± 0.36, indicating it is approximately 0.8 pKa units more acidic than the 4-methyl analog (pKa ~3.5) [1]. This translates to a ~6.3-fold difference in acid dissociation constant (Ka), meaning the non-methylated compound exists predominantly in the ionized carboxylate form at physiological pH (7.4), whereas the methylated analog has a greater proportion of the neutral acid form . The enhanced acidity arises from the electron-withdrawing effect of the trifluoromethyl group combined with the lack of an electron-donating methyl substituent on the imidazole ring .

Ionization state Reactivity Salt formation

Essential Building Block for Nilotinib EP Impurity E (Desmethylimidazole Nilotinib) Reference Standard

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid is the requisite carboxylic acid precursor for synthesizing nilotinib EP Impurity E (desmethylimidazole nilotinib, CAS 2119583-26-3), a regulatory-specified impurity standard used in ANDA submissions for generic nilotinib [1][2]. The 4-methyl analog (CAS 641571-13-3) yields nilotinib Impurity 10, and the 5-methyl analog (CAS 641571-18-8) yields nilotinib Impurity 53—neither can serve as a precursor to Impurity E because the final impurity must bear the unsubstituted imidazole moiety at the N-aryl position [1][3]. This represents an unambiguous procurement gate: analytical laboratories validating nilotinib-related compounds must source the non-methylated acid to prepare or characterize EP Impurity E.

Pharmaceutical impurity Reference standard ANDA

Lower Molecular Weight (256.18 vs. 270.21 Da) Improves Atom Economy in Multi-Step Syntheses

The target compound has a molecular weight of 256.18 g/mol, which is 14.03 Da lower than both the 4-methyl and 5-methyl analogs (270.21 g/mol each) [1][2][3]. In amide coupling reactions where the carboxylic acid is used as a stoichiometric building block, substituting the methylated analog increases the mass input by 5.5% (14.03/256.18) for the same molar throughput, directly impacting raw material cost and waste generation in multi-step process chemistry [1]. Additionally, the lower heavy atom count (18 vs. 19) and lower complexity score (322 vs. 348) may correlate with fewer synthetic steps for the building block itself [1].

Atom economy Process chemistry Scale-up

Regiospecific 3,5-Substitution Pattern Distinguished from the 4,2-Positional Isomer

The target compound bears the imidazole at the 3-position and the trifluoromethyl group at the 5-position of the benzoic acid ring. The alternative positional isomer commonly listed as a synonym, 4-(1H-imidazol-1-yl)-2-(trifluoromethyl)benzoic acid, has a different CAS number and distinct regiochemistry [1]. This regiochemical difference changes the electronic environment of the carboxylic acid group (meta vs. para to the imidazole substituent) and alters the spatial orientation of the imidazole ring relative to the acid handle, which directly impacts the geometry of derived amide products and their molecular recognition properties [1]. The 3,5-substitution pattern positions both substituents meta to each other, creating a different steric and electronic profile compared to the ortho/meta relationship in the 4,2-isomer [1].

Regiochemistry Structure-activity relationship Synthetic strategy

Priority Application Scenarios for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic Acid Based on Verified Evidence


Synthesis of Nilotinib EP Impurity E (Desmethylimidazole Nilotinib) Reference Standard for ANDA Submissions

This is the highest-priority application supported by direct evidence. 3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)benzoic acid serves as the essential carboxylic acid precursor for preparing nilotinib EP Impurity E (CAS 2119583-26-3), the desmethylimidazole analog of nilotinib required by USP and EP monographs for impurity profiling [1]. Generic pharmaceutical manufacturers and contract research organizations (CROs) performing ANDA analytical method validation must procure this specific non-methylated building block, as the 4-methyl and 5-methyl analogs generate different impurity species (Impurity 10 and Impurity 53, respectively) that are not interchangeable for this purpose [1][2].

Medicinal Chemistry SAR Exploration of Kinase Inhibitor Scaffolds Requiring Lower Lipophilicity

For lead optimization programs targeting kinase inhibitors where the nilotinib-type N-aryl imidazole pharmacophore is under investigation, the target compound's XLogP3-AA of 2.1 (vs. 2.5 for methylated analogs) offers a deliberate reduction in lipophilicity [1]. This 0.4 log unit difference can be leveraged to improve aqueous solubility, reduce hERG binding, or lower metabolic clearance in derived amide conjugates—properties that are systematically evaluated in multiparameter optimization of drug candidates [1]. The unsubstituted imidazole N–H also provides an additional hydrogen bond donor that can be exploited for target engagement or intentionally blocked via subsequent N-functionalization [1].

Process Chemistry Scale-Up Where Atom Economy and Mass Efficiency Are Critical

At multi-kilogram scale, the 5.5% lower molecular weight of the target compound (256.18 vs. 270.21 g/mol) relative to methylated analogs translates directly into reduced raw material costs and lower waste generation per mole of product [1][2]. The stronger acidity (pKa 2.68 vs. ~3.5) also facilitates milder deprotonation conditions for salt formation and amide coupling, potentially reducing base stoichiometry and energy input in process-scale reactions . These factors make the non-methylated acid the preferred building block when the imidazole substituent is intended to be further functionalized downstream.

Synthesis of Regiospecifically Defined 3,5-Disubstituted Benzoic Acid Derivatives for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) campaigns requiring a benzoic acid fragment with a 3-imidazol-1-yl, 5-trifluoromethyl substitution pattern benefit from the unambiguous regiochemistry of this compound [1]. The 3,5-substitution pattern creates a specific exit vector geometry that is distinct from the 4,2-positional isomer, enabling precise spatial orientation of elaborated ligands within a target binding pocket [1]. Procurement of the correct regioisomer is essential to avoid misleading structure-activity relationships in fragment growing or merging strategies [1].

Quote Request

Request a Quote for 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.